molecular formula C20H25N3O5S B2482104 N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-57-7

N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2482104
CAS No.: 946303-57-7
M. Wt: 419.5
InChI Key: XCZVRBCKMWJTES-UHFFFAOYSA-N
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Description

N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The unique structural features of this compound, including the presence of a morpholino group and a thiophene ring, contribute to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the coupling of the oxalamide core with 3,4-dimethoxyaniline under suitable conditions.

    Attachment of the morpholino and thiophene groups: The final step includes the reaction of the intermediate with morpholine and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis and in the development of new materials.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the morpholino and thiophene groups could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3,4-dimethoxyphenyl)-N2-(2-piperidino-2-(thiophen-3-yl)ethyl)oxalamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(furan-3-yl)ethyl)oxalamide
  • N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(pyridin-3-yl)ethyl)oxalamide

Uniqueness

N1-(3,4-dimethoxyphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both morpholino and thiophene groups can enhance its solubility, stability, and potential interactions with biological targets.

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-26-17-4-3-15(11-18(17)27-2)22-20(25)19(24)21-12-16(14-5-10-29-13-14)23-6-8-28-9-7-23/h3-5,10-11,13,16H,6-9,12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZVRBCKMWJTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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